molecular formula C20H20N4O2S2 B3311818 (E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine CAS No. 946275-14-5

(E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

Cat. No.: B3311818
CAS No.: 946275-14-5
M. Wt: 412.5 g/mol
InChI Key: GIBSXSCMSFTCNX-MHWRWJLKSA-N
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Description

(E)-3-(4-(Styrylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a thiophen-2-yl group at position 6 and a piperazine ring at position 3. The piperazine moiety is further functionalized with a styrylsulfonyl group in the E-configuration, introducing significant electronic and steric effects. Pyridazine derivatives are known for diverse pharmacological activities, including anti-inotropic, antiplatelet, antibacterial, and antiviral effects .

Properties

IUPAC Name

3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c25-28(26,16-10-17-5-2-1-3-6-17)24-13-11-23(12-14-24)20-9-8-18(21-22-20)19-7-4-15-27-19/h1-10,15-16H,11-14H2/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBSXSCMSFTCNX-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with thiophene and pyridazine moieties. The compound can be synthesized through various methods, including palladium-catalyzed coupling reactions and intramolecular cyclization techniques. Specific conditions and reagents used in the synthesis include:

  • Palladium catalysts for coupling reactions.
  • Triethylamine (TEA) as a base in the reaction mixture.

These methods ensure high yields and purity, which are crucial for evaluating biological activity.

Antitumor Activity

Research has shown that compounds with similar structures exhibit significant antitumor properties. For instance, a study on related piperazine derivatives demonstrated their ability to inhibit cell growth in various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values for these compounds ranged from 5.56 µM to 11.79 µM, indicating promising antitumor activity .

Antibacterial and Antifungal Activity

The antibacterial activity of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. In vitro studies have shown varying degrees of effectiveness:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli10 µg/mL
Candida albicans40%-55% inhibition compared to nystatin

These results suggest that while some derivatives exhibit moderate antibacterial properties, they may require further optimization to enhance their efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups on the sulfonamide moiety significantly enhances antibacterial activity. For example, compounds with halogen substitutions showed improved MIC values against various bacterial strains . The lipophilicity and position of substituents on the benzene ring also play crucial roles in modulating biological activity.

Case Studies

  • Antitumor Efficacy : A series of piperazinyl cinnoline derivatives were synthesized and tested for their antitumor effects. Compounds showed varying levels of cytotoxicity against MCF-7 cells, with some achieving over 50% reduction in cell viability at concentrations below 100 µg/mL .
  • Antimicrobial Screening : Another study focused on a range of sulfonamide derivatives, including those similar to this compound. The results indicated that modifications to the sulfonamide group could lead to enhanced antimicrobial properties, particularly against resistant strains .

Scientific Research Applications

The compound (E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its applications, focusing on scientific research findings, case studies, and relevant data.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene and pyridazine have been evaluated for their efficacy against various bacterial strains, demonstrating promising results in inhibiting growth, particularly against Gram-positive bacteria . The presence of the piperazine moiety is believed to enhance this activity by improving solubility and interaction with bacterial cell membranes.

Anticancer Properties

There is growing interest in the anticancer potential of pyridazine derivatives. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . Mechanistic studies suggest that these compounds may inhibit key signaling pathways involved in cell proliferation.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. Research has indicated that compounds containing piperazine can act on serotonin receptors, potentially leading to applications in treating anxiety and depression . The specific interactions of this compound with neurotransmitter systems warrant further investigation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Gram-positive bacteria
AnticancerInduction of apoptosis in MCF-7
NeuropharmacologicalPotential serotonin receptor modulation

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)
Initial CouplingStyryl sulfonamide + piperazine70
Thiophene AdditionThiophene derivative + pyridazine65
Final PurificationChromatography85

Case Study 1: Antimicrobial Screening

In a study assessing various thiophene-pyridazine derivatives, this compound was found to exhibit significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's structure was optimized through systematic modifications, leading to enhanced potency and selectivity .

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on HepG2 cells demonstrated that the compound induced cell death at concentrations below 25 µM. Mechanistic studies revealed that it inhibited cyclin-dependent kinases, crucial for cell cycle progression, thus presenting a potential therapeutic avenue for liver cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine-Pyridazine Cores

The compound 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine () shares the pyridazine-piperazine scaffold but substitutes the styrylsulfonyl group with a chlorophenoxypropyl chain. Key differences include:

  • Substituent Effects: The styrylsulfonyl group is strongly electron-withdrawing, whereas the chlorophenoxypropyl group is electron-neutral with lipophilic character. This difference may alter pharmacokinetics (e.g., solubility, membrane permeability) and target affinity.
  • Biological Activity: The chlorophenoxypropyl analog exhibits antiplatelet and antibacterial activities .

Piperazine-Containing Heterocycles with Thiophene Moieties

Compounds such as 3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol (, c) feature benzo[b]thiophene cores instead of pyridazine. Key distinctions include:

  • Synthetic Yields: Reduction steps for propanol derivatives (e.g., 8c: 79.7% yield) suggest efficient methodologies, though the target compound’s sulfonylation step may lower yields due to steric hindrance .

Thiophene-Containing Pyrimidines

4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol () replaces pyridazine with pyrimidine, a diazine isomer. Differences include:

  • Nitrogen Arrangement : Pyridazine (1,2-diazine) vs. pyrimidine (1,3-diazine) affects aromaticity and dipole moments, influencing binding to biological targets.
  • Pharmacology : Pyrimidine derivatives in show antibacterial and antioxidant activities, suggesting the thiophene moiety’s role in redox modulation .

Impact of Sulfonyl Groups

The styrylsulfonyl group in the target compound contrasts with methylsulfanyl () and fluorophenyl () substituents. Sulfonyl groups enhance solubility and stability but may reduce blood-brain barrier penetration compared to lipophilic groups.

Data Tables

Table 2: Substituent Effects on Physicochemical Properties

Substituent Electronic Effect Polarity Likely Solubility Example Compound
Styrylsulfonyl Electron-withdrawing High Aqueous Target Compound
Chlorophenoxypropyl Neutral Moderate Lipophilic
4-Fluorophenyl Slightly electron-withdrawing Moderate Moderate , c
Methylsulfanyl Electron-donating Low Lipophilic

Research Findings and Implications

  • Synthetic Feasibility : Sodium borohydride reductions () achieve high yields (>75%), but sulfonylation steps for the target compound may require optimization to mitigate steric challenges .
  • Structural Optimization: The E-configuration of the styrylsulfonyl group may enhance steric complementarity with target proteins compared to bulkier substituents like chlorophenoxypropyl .

Q & A

Q. What are the recommended synthetic routes for (E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine, and how can reaction yields be optimized?

Synthesis typically involves multi-step reactions, including:

  • Sulfonylation of piperazine : Reacting styrylsulfonyl chloride with piperazine under anhydrous conditions (e.g., dichloromethane, triethylamine as base) to form the sulfonylated piperazine intermediate .
  • Pyridazine functionalization : Coupling the intermediate with 6-(thiophen-2-yl)pyridazine via nucleophilic aromatic substitution (SNAr). Solvent choice (e.g., DMF or dioxane) and temperature control (80–100°C) are critical for regioselectivity .
    Yield optimization : Use catalytic bases (e.g., K₂CO₃) and inert atmospheres to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

Q. How should researchers characterize the structural integrity of this compound?

Key analytical methods :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the piperazine and thiophene substituents. For example, the (E)-styrylsulfonyl configuration will show distinct coupling constants (J ≈ 12–16 Hz for trans vinyl protons) .
  • Mass spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) and detect impurities (e.g., incomplete sulfonylation) .
  • X-ray crystallography : Resolve ambiguous stereochemistry, though crystallization may require co-solvent systems (e.g., methanol/water) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the styrylsulfonyl group .
  • Hydrolysis risk : Avoid prolonged exposure to aqueous acidic/basic conditions, which may cleave the sulfonamide bond .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?

Methodology :

  • Analog synthesis : Modify the thiophene (e.g., 3-thienyl vs. 2-thienyl) or styrylsulfonyl group (e.g., substituents on the phenyl ring) to assess target binding .
  • In vitro assays : Screen against kinase panels or GPCRs (e.g., serotonin receptors) due to piperazine’s prevalence in CNS-targeting drugs. Use fluorescence polarization for binding affinity measurements .
  • Computational modeling : Perform docking studies with homology models (e.g., using AutoDock Vina) to predict interactions with targets like PDE inhibitors .

Q. How should researchers resolve contradictory data in biological activity assays?

Case example : Discrepancies in IC₅₀ values across cell lines may arise from:

  • Metabolic interference : Thiophene metabolism varies between cell types (e.g., CYP450 activity in hepatic vs. cancer lines). Use metabolic inhibitors (e.g., 1-aminobenzotriazole) to standardize conditions .
  • Off-target effects : Perform counter-screens against unrelated targets (e.g., hERG channel) to rule out nonspecific binding .
    Validation : Cross-validate with orthogonal assays (e.g., SPR for binding kinetics, CRISPR-mediated target knockout) .

Q. What strategies are effective for optimizing the compound’s solubility and bioavailability?

  • Salt formation : React with HCl or maleic acid to improve aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated thiophene) to enhance membrane permeability .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (≤200 nm diameter) for sustained release in vivo .

Q. How can computational methods predict the compound’s metabolic pathways?

  • Software tools : Use Schrödinger’s Metabolite Predictor or GLORYx to identify likely Phase I/II metabolites (e.g., sulfoxide formation at the styrylsulfonyl group) .
  • In silico CYP450 docking : Prioritize CYP3A4 and CYP2D6 isoforms for in vitro microsomal stability testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
(E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

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